molecular formula C18H17ClO3 B13026536 Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13026536
M. Wt: 316.8 g/mol
InChI Key: QZXDRDXTWUQVNO-UHFFFAOYSA-N
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Description

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H17ClO3. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, and a 4-methylbenzyl ether moiety. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the allyl group allows for unique chemical transformations that are not possible with similar compounds having different ester groups .

Properties

Molecular Formula

C18H17ClO3

Molecular Weight

316.8 g/mol

IUPAC Name

prop-2-enyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H17ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3

InChI Key

QZXDRDXTWUQVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Cl

Origin of Product

United States

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